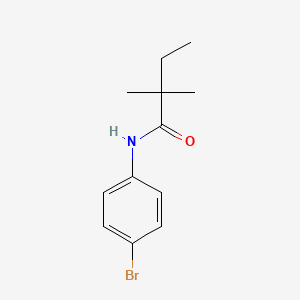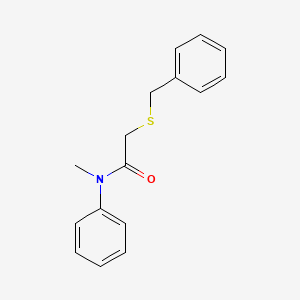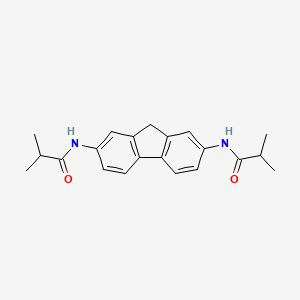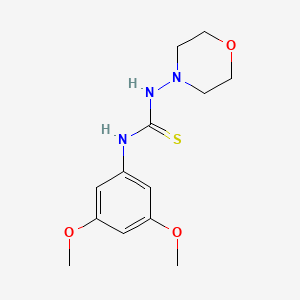
N-(4-bromophenyl)-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,2-dimethylbutanamide, also known as bupivacaine, is a local anesthetic medication that is widely used in medical practice. It was first synthesized in 1957 by chemist Paul Janssen, and since then, it has become one of the most commonly used local anesthetics due to its long-lasting effects.
Mechanism of Action
Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. This results in local anesthesia and pain relief.
Biochemical and Physiological Effects
Bupivacaine has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as norepinephrine and dopamine, as well as inhibit the reuptake of these neurotransmitters. Bupivacaine has also been shown to decrease the release of inflammatory cytokines and chemokines, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
Bupivacaine has several advantages as a local anesthetic for laboratory experiments. It has a long duration of action, which allows for prolonged anesthesia and reduces the need for repeated dosing. It also has a high degree of tissue penetration, which makes it effective for deep tissue anesthesia. However, N-(4-bromophenyl)-2,2-dimethylbutanamide can be toxic at high doses and may cause cardiac and neurological side effects.
Future Directions
There are several potential future directions for the use of N-(4-bromophenyl)-2,2-dimethylbutanamide in medical practice. One area of research is the development of new formulations that can improve the duration and efficacy of local anesthesia. Another area of interest is the use of N-(4-bromophenyl)-2,2-dimethylbutanamide in combination with other drugs to enhance its analgesic effects. Additionally, there is ongoing research into the potential use of N-(4-bromophenyl)-2,2-dimethylbutanamide in the treatment of chronic pain conditions.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2,2-dimethylbutanamide involves several steps, including the condensation of 4-bromobenzonitrile with 2,2-dimethyl-1,3-propanediol to form N-(4-bromophenyl)-2,2-dimethylpropanamide. This intermediate is then reacted with methylamine to yield N-(4-bromophenyl)-2,2-dimethylbutanamide.
Scientific Research Applications
Bupivacaine has been extensively studied for its use in regional anesthesia, particularly in epidural and spinal anesthesia. It has also been used in various surgical procedures, such as dental surgery, orthopedic surgery, and obstetrics.
properties
IUPAC Name |
N-(4-bromophenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKNUVAZIHAKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,2-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)

![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)
![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)